molecular formula C16H20N2O2 B14902195 Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate

Cat. No.: B14902195
M. Wt: 272.34 g/mol
InChI Key: QGDHETAPFQDHFO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C16H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 4-cyanobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate include:

  • Ethyl 1-benzylpiperidine-4-carboxylate
  • Ethyl 4-amino-1-piperidinecarboxylate
  • Piperine

Uniqueness

This compound is unique due to its specific structure, which includes a cyanobenzyl group. This structural feature may confer unique properties, such as specific binding affinities or reactivity, making it valuable for certain applications .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 1-[(4-cyanophenyl)methyl]piperidine-2-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-2-20-16(19)15-5-3-4-10-18(15)12-14-8-6-13(11-17)7-9-14/h6-9,15H,2-5,10,12H2,1H3

InChI Key

QGDHETAPFQDHFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C#N

Origin of Product

United States

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